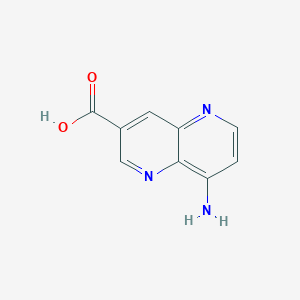

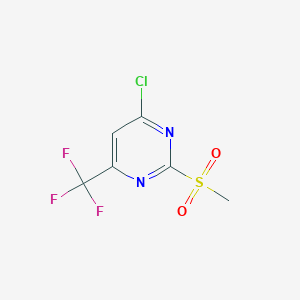

![molecular formula C17H16N4O2S B2536394 Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034580-71-5](/img/structure/B2536394.png)

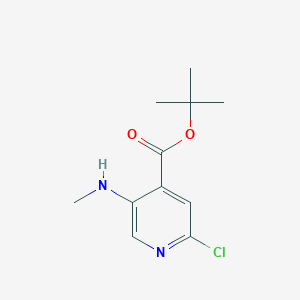

Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone," is not directly mentioned in the provided papers. However, the papers do discuss related compounds with benzo[d]thiazole scaffolds, which are of significant interest due to their biological activities. The first paper discusses benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have been identified as new anti-mycobacterial chemotypes . These compounds have been synthesized and tested for their potential anti-tubercular activity against Mycobacterium tuberculosis and evaluated for cytotoxicity .

Synthesis Analysis

The synthesis of related compounds involves the preparation of structurally diverse benzo[d]thiaz

Applications De Recherche Scientifique

Anti-Mycobacterial Applications

Compounds structurally related to Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been identified as new anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low cytotoxicity and promising therapeutic indices Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016). European Journal of Medicinal Chemistry, 116, 187-199.

Antimicrobial Applications

The synthesis and antimicrobial activity of pyridine derivatives, including benzothiazoles, have been explored by Patel et al. (2011). The study involved preparing various benzothiazolyl amino pyridines and their amide derivatives, which exhibited variable and modest antimicrobial activity against a range of bacterial and fungal strains Patel, N., Agravat, S. N., & Shaikh, F. M. (2011). Medicinal Chemistry Research, 20, 1033-1041.

Anticonvulsant Applications

Research by Malik and Khan (2014) on novel triazinyl and isoxazolyl derivatives, which share a structural resemblance to this compound, revealed their potential as anticonvulsant agents. The study highlighted the efficacy of these compounds in maximal electroshock (MES) tests, indicating their potential as sodium channel blockers and anticonvulsant agents Malik, S., & Khan, S. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 505-516.

Anticancer Applications

Compounds structurally related to this compound have been studied for their anticancer properties. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activity, indicative of their broader application in cancer research and other areas of medicinal chemistry Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018). Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 23.

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-2-5-16(20-19-11)23-13-6-7-21(9-13)17(22)12-3-4-14-15(8-12)24-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWZWDZOTXWUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

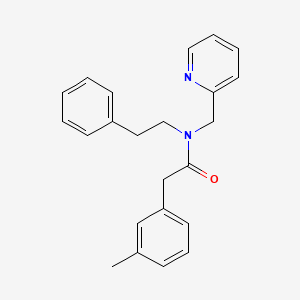

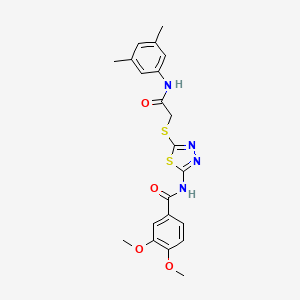

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)

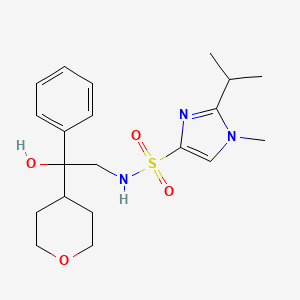

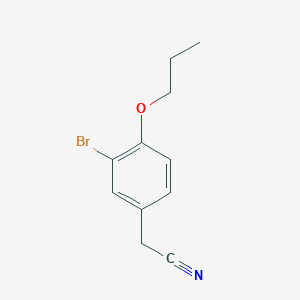

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

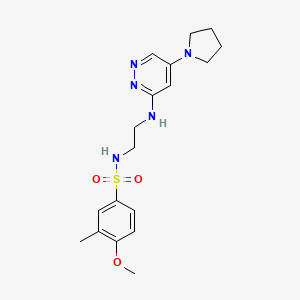

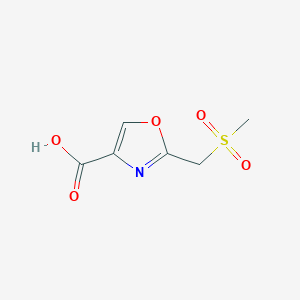

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)